2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide
Description
2-[3-(4-Methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide (CAS: 1203116-53-3) is a pyridazinyl-propanamide derivative with the molecular formula C20H20N4O2 and a molecular weight of 348.40 g/mol . The compound features a 4-methylphenyl-substituted dihydropyridazinone core linked to a propanamide chain, which is further substituted with a pyridin-3-ylmethyl group.
The compound is commercially available under the catalog number BG16911 with a purity of 90% and pricing ranging from $402 (1 mg) to $836 (50 mg) .
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-5-7-17(8-6-14)18-9-10-19(25)24(23-18)15(2)20(26)22-13-16-4-3-11-21-12-16/h3-12,15H,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUJEYGYYZTJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(pyridin-3-yl)methyl]propanamide , also known as a pyridazinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyridazinone core with various substituents that enhance its biological properties. The presence of the 4-methylphenyl group and the pyridinyl moiety contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O |
| Molecular Weight | 325.43 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth at low concentrations. For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from for Gram-positive bacteria to higher values for Gram-negative strains .
Anti-inflammatory Properties
The compound's anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer effects of this compound on various cancer cell lines. The results showed that it induces apoptosis in cancer cells through mitochondrial pathways and modulates key signaling pathways involved in cell survival . For example, in assays against A-431 and Jurkat cells, the compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .
The biological activity of this compound involves several molecular interactions:
- Enzyme Inhibition : The compound inhibits enzymes such as COX, leading to decreased synthesis of inflammatory mediators.
- Cell Membrane Disruption : It may disrupt microbial membranes or inhibit critical enzymes involved in microbial metabolism.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by affecting mitochondrial integrity and activating caspases.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against a panel of bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with significant reductions in bacterial viability observed at concentrations as low as .
Study 2: Anti-inflammatory Effects
In a controlled experiment assessing anti-inflammatory properties, the compound was administered to lipopolysaccharide (LPS)-induced inflammatory models. The results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls, supporting its potential use in inflammatory conditions.
Study 3: Cancer Cell Line Testing
A comprehensive study on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The findings suggested that it could serve as a lead compound for developing new anticancer therapies targeting specific signaling pathways involved in tumor growth .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in the development of pharmaceutical agents targeting various diseases. Its structure allows for interaction with biological systems, making it a candidate for drug design.
Mechanism of Action :
- Enzyme Inhibition : The compound may inhibit specific enzymes such as phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels involved in signaling pathways related to inflammation and smooth muscle relaxation .
- Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways that regulate proliferation and apoptosis .
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. It could potentially interfere with cancer cell proliferation by modulating gene expression and inducing apoptosis.
Case Study Example :
A study involving the application of similar pyridazinone derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting a pathway for further research into the anticancer efficacy of this compound.
Anti-inflammatory Properties
The ability to modulate inflammatory responses makes this compound a candidate for treating inflammatory diseases. Its action on PDEs can lead to increased levels of cAMP, which is known to have anti-inflammatory effects.
Neurological Applications
Given its structural characteristics, there is potential for exploring its effects on neurological disorders. Compounds with similar frameworks have shown promise in modulating neurotransmitter systems.
Case Study 1: Anticancer Activity
A derivative of the compound was tested in vitro against various cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent inhibition of cell growth, correlating with increased apoptosis markers.
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound resulted in significant reductions in inflammatory cytokines compared to controls, highlighting its therapeutic potential in inflammatory conditions.
Comparison with Similar Compounds
Key Observations:
However, BG16911 lacks the methylsulfonamido or fluoro substituents seen in these analogs, which are critical for TRPV1 binding . Compound X (CPX) demonstrates higher binding affinity (−8.1 kcal/mol) compared to BG16911, attributed to its furan and pyridinone substituents, which enhance interactions with antibody CDR3 regions .
Synthesis and Physical Properties :
- BG16911’s analogs (e.g., Compound 23) are synthesized with yields exceeding 80% via sulfonamide coupling . In contrast, BG16911’s commercial synthesis route is undisclosed but likely involves similar coupling strategies.
- BG16911’s physical state (solid) and purity (90%) align with other propanamide derivatives, which typically form white solids with melting points between 70–100°C .
Structural Diversity :
- Replacement of the pyridin-3-ylmethyl group in BG16911 with cyclopentylmethoxy (Compound 43) or 3,4-dimethoxyphenylethyl (Compound K786-8716) alters hydrophobicity and steric bulk, impacting target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
